REV 5901 vs. Zileuton, MK-886, and AA-861: Dual Mechanism of 5-LO Inhibition and Leukotriene Receptor Antagonism
REV 5901 is a dual-acting agent, whereas its comparators are single-mechanism compounds. REV 5901 inhibits 5-LO (IC50 = 0.12 μM in rat neutrophils) and competitively antagonizes cysteinyl-leukotriene receptors (Ki = 0.7 μM) [1][2]. In contrast, zileuton is a pure 5-LO inhibitor (IC50 = 0.5-1.9 μM, depending on assay), AA-861 is a selective 5-LO inhibitor (IC50 = 0.8 μM), and MK-886 is a FLAP inhibitor that prevents 5-LO activation (IC50 = 30 nM) but has no direct receptor antagonist activity [3][4][5].
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | 5-LO inhibition (IC50 0.12 μM) + CysLT receptor antagonism (Ki 0.7 μM) |
| Comparator Or Baseline | Zileuton: 5-LO inhibition only (IC50 0.5-1.9 μM); AA-861: 5-LO inhibition only (IC50 0.8 μM); MK-886: FLAP inhibition only (IC50 30 nM) |
| Quantified Difference | REV 5901 is the only compound in this set with dual 5-LO inhibitory and receptor antagonist activities. |
| Conditions | Rat neutrophil 5-LO assay and guinea pig lung membrane binding assay for REV 5901; various published assays for comparators. |
Why This Matters
This dual mechanism ensures that residual leukotriene activity is blocked even if 5-LO inhibition is incomplete, a critical advantage for in vivo models where complete pathway suppression is required.
- [1] Musser, J. H., Chakraborty, U. R., Sciortino, S., Gordon, R. J., Khandwala, A., Neiss, E. S., ... & Van Inwegen, R. G. (1987). Substituted arylmethyl phenyl ethers. 1. A novel series of 5-lipoxygenase inhibitors and leukotriene antagonists. Journal of Medicinal Chemistry, 30(1), 96-104. View Source
- [2] Van Inwegen, R. G., Khandwala, A., Gordon, R., Sonnino, P., Coutts, S., & Jolly, S. (1987). REV 5901: an orally effective peptidoleukotriene antagonist, detailed biochemical/pharmacological profile. Journal of Pharmacology and Experimental Therapeutics, 241(1), 117-124. View Source
- [3] Carter, G. W., Young, P. R., Albert, D. H., Bouska, J., Dyer, R., Bell, R. L., ... & Brooks, D. W. (1991). 5-lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. View Source
- [4] Yoshimoto, T., Yokoyama, C., Ochi, K., Yamamoto, S., Maki, Y., Ashida, Y., ... & Shiraishi, M. (1982). 2, 3, 5-Trimethyl-6-(12-hydroxy-5, 10-dodecadiynyl)-1, 4-benzoquinone (AA861), a selective inhibitor of the 5-lipoxygenase reaction and the biosynthesis of slow-reacting substance of anaphylaxis. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 713(2), 470-473. View Source
- [5] Gillard, J., Ford-Hutchinson, A. W., Chan, C., Charleson, S., Denis, D., Foster, A., ... & Young, R. N. (1989). L-663,536 (MK-886) (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2, 2-dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. Canadian Journal of Physiology and Pharmacology, 67(5), 456-464. View Source
